molecular formula C22H21N3O4 B2609448 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 863670-54-6

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2609448
CAS No.: 863670-54-6
M. Wt: 391.427
InChI Key: LUADRAIUCNDQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Derivatives

A study detailed the synthesis of enaminones containing the morpholine moiety, which are crucial intermediates in the preparation of dihydropyrimidinone derivatives. This process involves the refluxing of certain phenyl ethanones with dimethylformamide dimethylacetal without solvent, followed by reaction with urea and substituted benzaldehydes, highlighting a method for producing compounds with potential biological activity in good yields (M. A. Bhat et al., 2018).

Reactions with Morpholine

The reactivity of compounds with morpholine has been explored in various studies. For instance, the reaction of 2,6-dibromocyclohexanone with morpholine results in the formation of specific derivatives influenced by the reaction solvent, demonstrating the nuanced effect solvents have on the outcomes of such reactions (SatoKikumasa et al., 1975).

Anticonvulsant Activity of Enaminones

Research has been conducted on the synthesis of novel enaminones from cyclic beta-dicarbonyl precursors condensed with morpholine and other amines, evaluating their anticonvulsant activity. This study identifies several compounds with potent anticonvulsant activity and minimal neurotoxicity, showcasing the therapeutic potential of such derivatives (I. Edafiogho et al., 1992).

Medicinal Chemistry and Biological Activities

Another area of interest is the medicinal chemistry of morpholine derivatives, which includes the design of compounds with various biological activities such as sympathomimetic, analgesic, and anti-inflammatory properties. These compounds are synthesized through reactions involving 2-aminoethanol and aryl-bromomethyl-ketone, leading to morpholine derivatives with significant biological activities (E. Rekka & P. Kourounakis, 2010).

Properties

IUPAC Name

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c23-15-17(13-16-1-4-19(5-2-16)25-7-9-27-10-8-25)22(26)24-18-3-6-20-21(14-18)29-12-11-28-20/h1-6,13-14H,7-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUADRAIUCNDQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.